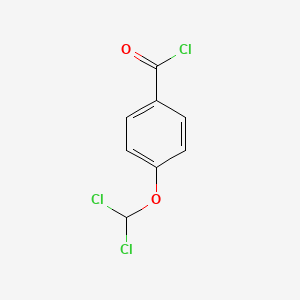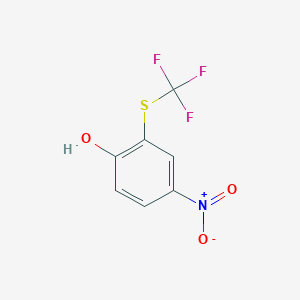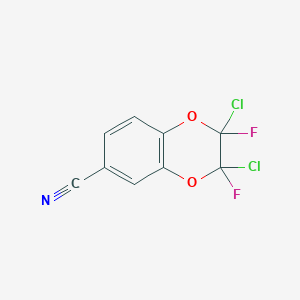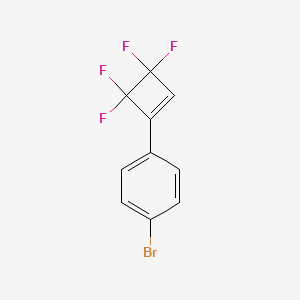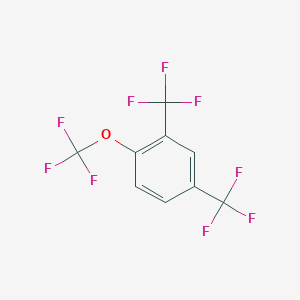
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethyl and trifluoromethoxy groups imparts significant electron-withdrawing characteristics, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, such as 2,4-dihalobenzene, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction conditions often require elevated temperatures and the use of a strong base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of specialized reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The electron-withdrawing nature of the trifluoromethyl groups makes the aromatic ring more susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield partially hydrogenated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical in coupling reactions.
Major Products
The major products formed from these reactions include substituted aromatic compounds, quinones, and biaryl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to specific targets. The pathways involved often include electrophilic aromatic substitution and nucleophilic attack on activated positions of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)benzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
2,4-Difluoromethylbenzene: Contains fewer fluorine atoms, leading to reduced electron-withdrawing effects.
2,4-Bis(trifluoromethyl)phenol: Contains a hydroxyl group instead of a trifluoromethoxy group, altering its chemical behavior.
Uniqueness
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene is unique due to the combined presence of trifluoromethyl and trifluoromethoxy groups, which significantly enhance its electron-withdrawing properties. This makes it particularly valuable in reactions requiring strong electron-withdrawing substituents and in applications where stability and resistance to degradation are essential.
Properties
IUPAC Name |
1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-7(11,12)4-1-2-6(19-9(16,17)18)5(3-4)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDBJSRIMWERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
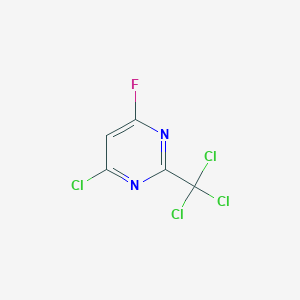
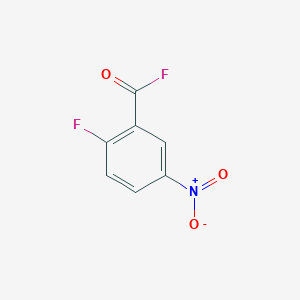
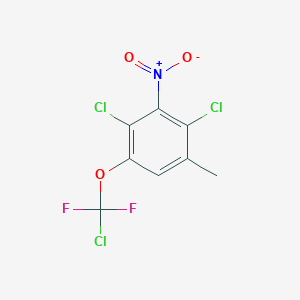
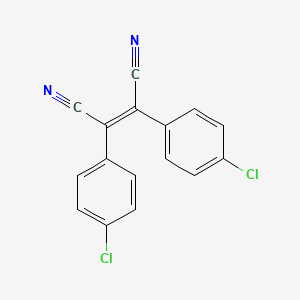
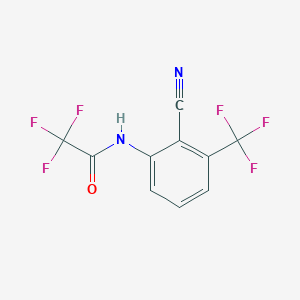
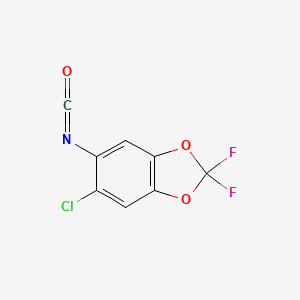

![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
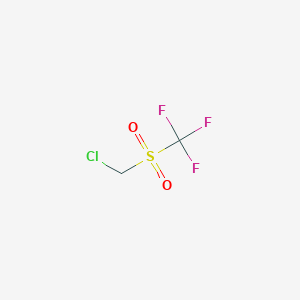
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
